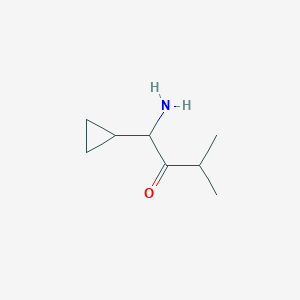
1-Amino-1-cyclopropyl-3-methylbutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-cyclopropyl-3-methylbutan-2-one is an organic compound with the molecular formula C8H15NO It is characterized by the presence of an amino group attached to a cyclopropyl ring and a ketone functional group
Preparation Methods
The synthesis of 1-Amino-1-cyclopropyl-3-methylbutan-2-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethyl ketone with an appropriate amine under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on the reaction conditions and catalysts used are often proprietary to the manufacturing entities .
Chemical Reactions Analysis
1-Amino-1-cyclopropyl-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
1-Amino-1-cyclopropyl-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Amino-1-cyclopropyl-3-methylbutan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl ring may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-1-cyclopropyl-3-methylbutan-2-one can be compared with other similar compounds such as:
- 1-Amino-1-cyclopropyl-2-methylbutan-2-one
- 1-Amino-1-cyclopropyl-3-methylbutan-3-one These compounds share structural similarities but differ in the position of the functional groups, which can significantly affect their chemical reactivity and biological activity. The unique combination of the cyclopropyl ring and the ketone group in this compound makes it distinct and valuable for specific applications .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-amino-1-cyclopropyl-3-methylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-5(2)8(10)7(9)6-3-4-6/h5-7H,3-4,9H2,1-2H3 |
InChI Key |
WPZFCHWWQIFYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C1CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


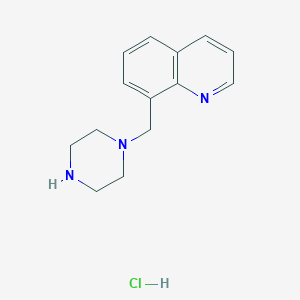
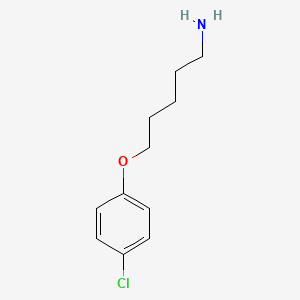
![(1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol](/img/structure/B13189422.png)
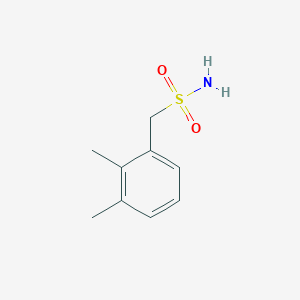
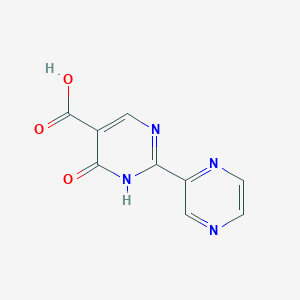
![[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13189450.png)
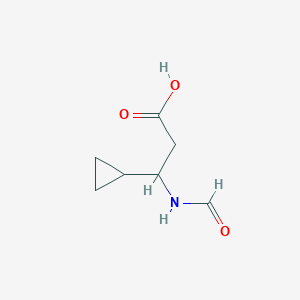
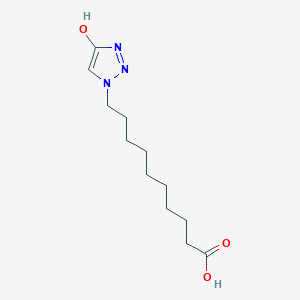
![6-(2-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13189457.png)
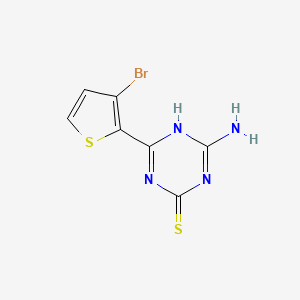
![1,3-dimethyl-6-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13189463.png)
![[2-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B13189465.png)

![N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine](/img/structure/B13189490.png)
